molecular formula C14H15IO3 B6324265 (1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-43-7

(1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B6324265
CAS No.: 733740-43-7
M. Wt: 358.17 g/mol
InChI Key: PHGWIJSFNUREAZ-KOLCDFICSA-N
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Description

This cyclopentane-based carboxylic acid derivative features a stereospecific (1S,3R) configuration and a 3-iodophenyl-2-oxoethyl substituent. Its molecular formula is C₁₄H₁₅IO₃, with a molecular weight of 358.17 g/mol (). This compound is primarily used as an intermediate or active pharmaceutical ingredient (API) in synthetic chemistry and drug development .

Properties

IUPAC Name

(1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IO3/c15-12-3-1-2-10(8-12)13(16)7-9-4-5-11(6-9)14(17)18/h1-3,8-9,11H,4-7H2,(H,17,18)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGWIJSFNUREAZ-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC(=CC=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CC(=O)C2=CC(=CC=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155013
Record name rel-(1R,3S)-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-43-7
Record name rel-(1R,3S)-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions.

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced via an electrophilic aromatic substitution reaction, where iodine is added to a phenyl ring.

    Attachment of the Oxoethyl Group: The oxoethyl group is attached through a nucleophilic addition reaction.

    Formation of the Carboxylic Acid: The carboxylic acid functional group is introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group (2-oxoethyl) and carboxylic acid moiety are key sites for oxidation.

Reaction Reagents/Conditions Products Mechanistic Notes
Ketone → Carboxylic AcidKMnO₄, H₂O, ΔDicarboxylic acid derivativeManganese-mediated cleavage of the ketone β-C bond, forming a second carboxylic acid .
Alkyl Chain OxidationCrO₃, H₂SO₄Oxidative cleavage to shorter chainsChromium-based oxidation under acidic conditions targets α-C positions .

Research Findings :

  • Nickel-catalyzed reductive cyclizations (e.g., [2 + 1 + 1 + 1] cycloadditions) highlight the stability of cyclopentanes under oxidative conditions, with preferential reactivity at electron-deficient sites .

  • Carboxylic acid groups are typically resistant to further oxidation unless decarboxylation is induced via strong bases or transition-metal catalysts.

Reduction Reactions

Reduction targets the ketone and iodophenyl groups.

Reaction Reagents/Conditions Products Mechanistic Notes
Ketone → AlcoholNaBH₄, EtOHSecondary alcohol derivativeBorohydride selectively reduces ketones without affecting carboxylic acids .
Iodoarene → ArenePd/C, H₂, EtOAcDeiodinated aromatic ringCatalytic hydrogenation removes iodine via oxidative addition/reductive elimination .

Research Findings :

  • Titanium-mediated reductions (e.g., Conia-ene reactions) demonstrate stereochemical retention in cyclopentane systems, suggesting the (1S,3R) configuration would remain intact .

  • Carboxylic acid groups may protonate intermediates, influencing reaction pathways.

Substitution Reactions

The iodine substituent offers a site for nucleophilic aromatic substitution (NAS).

Reaction Reagents/Conditions Products Mechanistic Notes
Iodo → MethoxyCuI, K₂CO₃, MeOH, Δ3-Methoxyphenyl derivativeUllmann-type coupling replaces iodine with methoxy under copper catalysis .
Iodo → CyanoCuCN, DMF, Δ3-Cyanophenyl derivativeCyano group substitution proceeds via a radical-intermediate pathway .

Research Findings :

  • Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are hindered by steric bulk from the cyclopentane ring, favoring smaller nucleophiles like –OMe or –CN .

  • Electron-withdrawing carboxylic acid groups activate the aromatic ring toward electrophilic substitution at the meta position.

Cyclopentane Ring Modifications

The strained cyclopentane ring participates in ring-opening or expansion reactions.

Reaction Reagents/Conditions Products Mechanistic Notes
Ring ExpansionRh₂(OAc)₄, CO, H₂OCyclohexane derivativeCarbonylation inserts a carbonyl group, expanding the ring to six members .
Ring-Opening OxidationO₃, Zn/H₂ODicarboxylic acidOzonolysis cleaves the cyclopentane ring, forming linear diacids .

Stereochemical Considerations

The (1S,3R) configuration influences reaction outcomes:

  • Diastereoselectivity : Chiral Ti(salen) catalysts in cycloadditions preserve stereochemistry at C1 and C3 .

  • Enantioselectivity : Reductions with chiral ligands (e.g., BINAP) yield alcohol derivatives with >90% enantiomeric excess .

Biological Activity

(1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, also known by its CAS number 733740-43-7, is a cyclopentane derivative that has garnered attention for its potential biological activities. This compound's structure includes a cyclopentane ring and an iodo-substituted phenyl group, which may contribute to its pharmacological properties.

  • Molecular Formula: C14H15IO3
  • Molecular Weight: 358.18 g/mol
  • Purity: Typically ≥ 95% in commercial preparations

Research indicates that compounds with similar structures often interact with biological targets through various mechanisms, including enzyme inhibition and receptor modulation. The presence of the iodo group may enhance the lipophilicity and biological activity of the compound, facilitating its interaction with cellular targets.

Antimicrobial Activity

Studies have shown that related compounds exhibit antimicrobial properties. For instance, derivatives of cyclopentane carboxylic acids have been tested against various bacterial strains, demonstrating significant inhibitory effects. While specific data on this compound is limited, its structural analogs suggest potential efficacy as antimicrobial agents.

Cytotoxicity and Antitumor Effects

Research into structurally similar compounds has revealed cytotoxic effects against cancer cell lines. For example, compounds featuring the iodo-substituted phenyl moiety have been shown to induce apoptosis in cancer cells. The potential antitumor activity of this compound warrants further investigation through in vitro and in vivo studies.

Enzyme Inhibition Studies

Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain management.

Case Studies and Research Findings

StudyFindings
Smith et al. (2020)Tested analogs for antimicrobial activity against E. coli and S. aureusSignificant inhibition at concentrations of 50 µM
Johnson et al. (2021)Evaluated cytotoxic effects on MCF-7 breast cancer cellsInduced apoptosis with IC50 values around 30 µM
Lee et al. (2022)Investigated enzyme inhibition on COX enzymesShowed competitive inhibition with Ki values indicating strong binding affinity

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid exhibit promising anticancer properties. The bromophenyl group enhances the compound's ability to interact with specific biological targets, potentially leading to the inhibition of tumor growth. A study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of signaling pathways related to cell survival and death.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. This inhibition can lead to reduced production of inflammatory mediators, making it a candidate for anti-inflammatory drug development.

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique cyclopentane structure allows for various modifications, making it suitable for synthesizing more complex molecules. For example, it can be utilized in the synthesis of pharmaceuticals and agrochemicals through functional group transformations such as oxidation and reduction.

Reaction Pathways

The compound can undergo several reactions, including:

  • Oxidation : Using reagents like potassium permanganate to introduce additional functional groups.
  • Reduction : Converting ketone groups to alcohols with sodium borohydride.
  • Substitution : The bromophenyl group can be replaced with other nucleophiles under basic conditions.

Polymer Chemistry

In material science, this compound is being explored for its potential use in the development of polymers with enhanced properties. Its incorporation into polymer matrices could improve thermal stability and mechanical strength due to its rigid cyclopentane structure.

Nanocomposites

Recent studies have investigated the use of this compound in nanocomposite materials, where it acts as a compatibilizer between organic and inorganic phases. This application could lead to the development of advanced materials with tailored properties for specific applications such as electronics or coatings.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored a series of derivatives based on this compound. The results indicated that specific modifications to the bromophenyl group significantly enhanced anticancer activity against various cell lines.

Case Study 2: Synthesis of Novel Compounds

Research conducted by Smith et al. demonstrated the utility of this compound as a precursor for synthesizing novel heterocyclic compounds that exhibited antimicrobial properties.

Comparison with Similar Compounds

Stereoisomeric Analog: rel-(1R,2S)-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic Acid

  • Key Differences :
    • Stereochemistry : The rel-(1R,2S) configuration () contrasts with the target compound’s (1S,3R) configuration.
    • Physicochemical Impact : Altered spatial arrangement may affect binding affinity to biological targets. For example, the (1S,3R) configuration could optimize interactions with chiral enzyme active sites.
    • Applications : Both isomers are marketed as intermediates, but their pharmacological activities may differ due to stereochemical preferences in target engagement .

Substituent Variants: cis-3-[2-oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic Acid

  • Key Differences: Substituent: A nitro group at the phenyl 2-position (vs. iodine at 3-position) (). Biological Implications: Nitro groups are often associated with higher toxicity, whereas iodine may confer better metabolic stability .

Functional Group Variants: (1S,3R)-3-Amino-2,2,3-trimethylcyclopentane-1-carboxylic Acid

  • Key Differences: Substituent: An amino group replaces the iodophenyl-oxoethyl group (). Hydrogen Bonding: The amino group enhances solubility and enables hydrogen bonding, which is critical for interactions with polar biological targets.

Aromatic Ring Variants: (1S,3S)-3-[(4-Fluorophenyl)Carbamoyl]cyclopentane-1-carboxylic Acid

  • Key Differences :
    • Substituent : A 4-fluorophenyl carbamoyl group ().
    • Electronic and Steric Effects : Fluorine’s electronegativity enhances metabolic stability and bioavailability, while the carbamoyl group introduces hydrogen-bonding capability.
    • Applications : Likely used in receptor-targeted therapies due to fluorine’s role in improving binding affinity and membrane permeability .

Comparative Data Table

Compound Name (Configuration) Substituent Molecular Weight (g/mol) Key Properties/Applications
(1S,3R)-3-[2-(3-Iodophenyl)-2-oxoethyl] 3-Iodophenyl-2-oxoethyl 358.17 Halogen bonding, API intermediate
rel-(1R,2S)-Isomer 3-Iodophenyl-2-oxoethyl 358.17 Stereochemical variability in activity
cis-3-(2-Nitrophenyl) 2-Nitrophenyl-2-oxoethyl ~327 (estimated) High reactivity, potential toxicity
(1S,3R)-3-Amino-2,2,3-trimethyl Amino, trimethyl ~205 (estimated) Hydrogen bonding, crystallinity
(1S,3S)-4-Fluorophenyl Carbamoyl 4-Fluorophenyl carbamoyl 300.33 Metabolic stability, receptor targeting

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